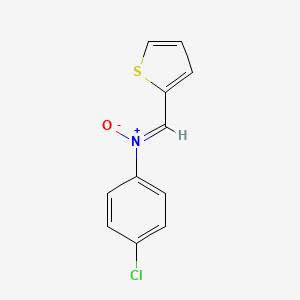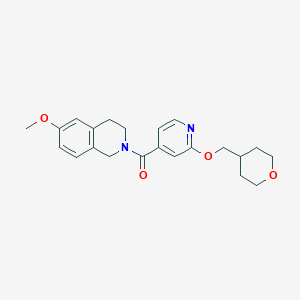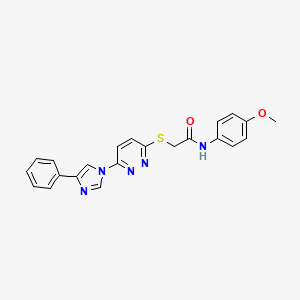
(Z)-4-chloro-N-(thiophen-2-ylmethylene)aniline oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “(Z)-4-chloro-N-(thiophen-2-ylmethylene)aniline oxide” are not available, similar compounds have been synthesized through various methods. For instance, (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one was polymerized with two different donors .Applications De Recherche Scientifique
Corrosion Inhibition
A study by Daoud et al. (2014) introduced a thiophene Schiff base synthesized for inhibiting the corrosion of mild steel in hydrochloric and sulfuric acid solutions. The compound showed significant efficiency as a corrosion inhibitor, with its performance improving alongside increased concentrations. This finding underscores the potential of thiophene derivatives in corrosion protection applications, particularly for industrial metals. The research also explored the relationship between the compound's molecular structure and its inhibition efficiency, providing a basis for designing more effective corrosion inhibitors (Daoud et al., 2014).
Photodegradation of Polymers
In the realm of materials science, Chandra (1981) investigated the inhibitive effects of transition metal thiopicoline anilides on the photo-oxidative degradation of poly(2,6-dimethyl-1,4-phenylene oxide) films. The study found that these compounds, especially the Zn derivative, effectively prevented degradation under ultraviolet light. This research highlights the protective role of thiophene-containing compounds against environmental degradation of polymers, which is crucial for extending the lifespan of polymer-based materials (Chandra, 1981).
Electroluminescence and Emitting Materials
A novel class of color-tunable emitting amorphous molecular materials was developed by Doi et al. (2003), incorporating thiophene units for electroluminescence applications. These materials exhibited intense fluorescence emission and were capable of emitting multicolor light, including white, when used in organic electroluminescent devices. The study signifies the importance of thiophene derivatives in developing advanced optoelectronic devices with potential applications ranging from display technologies to lighting (Doi et al., 2003).
Nano-Materials and Catalysis
Research by Sarvari and Sharghi (2004) on zinc oxide (ZnO) as a catalyst for Friedel-Crafts acylation reactions revealed the efficiency of ZnO in promoting acylation under solvent-free conditions. This finding points to the utility of metal oxides in facilitating organic synthesis reactions, offering a greener alternative to traditional methods. Such catalytic processes are fundamental in producing fine chemicals and pharmaceuticals, demonstrating the versatility of metal oxides in chemical synthesis (Sarvari & Sharghi, 2004).
Environmental Remediation
A study on zinc oxide-based nanophotocatalysts by Ashouri et al. (2021) explored their application in degrading aniline, a hazardous pollutant, under ultraviolet light. The research demonstrated that doping zinc oxide with copper oxide and graphene oxide significantly enhanced the photodegradation efficiency, achieving up to 97% degradation of aniline under optimal conditions. This highlights the potential of modified zinc oxide nanocomposites in treating water and air pollutants, contributing to environmental sustainability (Ashouri et al., 2021).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-thiophen-2-ylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c12-9-3-5-10(6-4-9)13(14)8-11-2-1-7-15-11/h1-8H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLBMWNRBKHOO-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)
![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)


![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)
![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)



![5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2715868.png)
